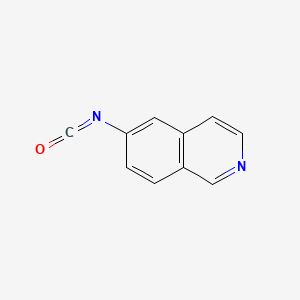

6-Isocyanatoisoquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Isocyanatoisoquinoline is a heterocyclic aromatic organic compound that belongs to the isoquinoline family Isoquinoline compounds are characterized by a benzene ring fused to a pyridine ring The isocyanate functional group (-N=C=O) attached to the isoquinoline ring makes this compound a unique and reactive compound

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-Isocyanatoisoquinoline typically involves the introduction of the isocyanate group to the isoquinoline ring. One common method is the reaction of 6-aminoisoquinoline with phosgene (COCl₂) under controlled conditions. The reaction proceeds as follows: [ \text{6-Aminoisoquinoline} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure. This method enhances the yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: 6-Isocyanatoisoquinoline undergoes various chemical reactions, including:

Nucleophilic Substitution: The isocyanate group is highly reactive towards nucleophiles, leading to the formation of urea derivatives.

Cycloaddition Reactions: It can participate in cycloaddition reactions with dienes or other unsaturated compounds to form heterocyclic structures.

Hydrolysis: In the presence of water, this compound can hydrolyze to form 6-aminoisoquinoline and carbon dioxide.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.

Cycloaddition Reagents: Dienes and alkynes are used in cycloaddition reactions.

Hydrolysis Conditions: Aqueous acidic or basic conditions facilitate hydrolysis.

Major Products:

Urea Derivatives: Formed from nucleophilic substitution reactions.

Heterocyclic Compounds: Resulting from cycloaddition reactions.

6-Aminoisoquinoline: Produced through hydrolysis.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

6-Isocyanatoisoquinoline derivatives have been explored for their potential as bioactive compounds. The isoquinoline core is known for its biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

- Anticancer Activity : Recent studies have highlighted the cytotoxic effects of isoquinoline derivatives against various cancer cell lines. For instance, pyrrolo[2,1-a]isoquinoline analogs have shown promising results as topoisomerase inhibitors, which are crucial targets in cancer therapy . The structure-activity relationship (SAR) studies indicate that modifications at the isocyanate position can enhance potency and selectivity.

- Antimicrobial Properties : The incorporation of isocyanate groups into isoquinoline structures has been linked to improved antimicrobial activity. Research indicates that these compounds can inhibit bacterial growth effectively, making them candidates for developing new antibiotics .

Material Science

In material science, this compound has been utilized in the synthesis of polyurethanes and other polymers. The isocyanate group serves as a reactive site for polymerization, allowing for the creation of materials with tailored properties.

- Polymer Synthesis : The ability to form stable urethane linkages makes this compound valuable in producing flexible and durable materials. Studies have demonstrated that polymers derived from this compound exhibit enhanced mechanical properties compared to traditional polyurethanes .

Case Study 1: Anticancer Drug Development

A recent study investigated the synthesis of a series of this compound derivatives aimed at enhancing anticancer activity. The researchers synthesized multiple analogs and evaluated their cytotoxic effects on various cancer cell lines. The results indicated that specific substitutions on the isoquinoline ring significantly increased potency against breast cancer cells, suggesting a viable pathway for developing new anticancer agents .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound derivatives against resistant bacterial strains. The study demonstrated that certain derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as novel antibacterial agents .

Data Tables

Mecanismo De Acción

The mechanism of action of 6-Isocyanatoisoquinoline primarily involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is electrophilic and readily reacts with nucleophilic sites in biological molecules, such as amino groups in proteins. This reactivity can lead to the formation of stable urea linkages, which can alter the function of the target molecules. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions.

Comparación Con Compuestos Similares

Isoquinoline: The parent compound without the isocyanate group.

Quinoline: A structural isomer with the nitrogen atom in a different position.

6-Aminoisoquinoline: The precursor used in the synthesis of 6-Isocyanatoisoquinoline.

Uniqueness: this compound is unique due to the presence of the isocyanate group, which imparts high reactivity and versatility in chemical synthesis. This distinguishes it from other isoquinoline derivatives and makes it valuable for specialized applications in various fields.

Actividad Biológica

6-Isocyanatoisoquinoline is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to the class of isoquinoline derivatives, which are known for their diverse biological properties. The isocyanate functional group (−N=C=O) is pivotal in mediating various interactions with biological targets. The synthesis of this compound typically involves the reaction of isoquinoline derivatives with isocyanates under controlled conditions to yield the desired product.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

- Antitumor Activity : Studies have shown that isoquinoline derivatives can inhibit cancer cell proliferation. For instance, compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents .

- Antimicrobial Properties : The antibacterial and antifungal activities of isoquinoline derivatives have been documented. Specifically, this compound has shown inhibitory effects against certain bacterial strains, indicating its potential as an antimicrobial agent .

- Neuroprotective Effects : Isoquinoline derivatives are also noted for their neuroprotective properties. Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis, although further research is needed to elucidate the underlying mechanisms .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

- Inhibition of Enzymatic Activity : Isoquinoline derivatives often interact with enzymes involved in cancer progression or microbial metabolism, leading to reduced activity and subsequent cell death.

- Receptor Modulation : Some studies suggest that compounds like this compound may modulate receptor activity (e.g., vanilloid receptors), impacting pain pathways and inflammatory responses .

Case Studies

Several case studies highlight the biological activity of this compound and its derivatives:

- Antitumor Efficacy in Cell Lines : A study evaluated the cytotoxic effects of various isoquinoline derivatives, including this compound, on human cancer cell lines. Results indicated significant inhibition of cell viability at micromolar concentrations, with a detailed analysis of apoptosis pathways involved.

- Antimicrobial Testing : Another case study focused on the antibacterial properties of this compound against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined using standard broth microdilution methods, demonstrating promising antibacterial activity.

- Neuroprotection in Animal Models : Research involving animal models assessed the neuroprotective effects of this compound against neurotoxic agents. Behavioral tests and histopathological evaluations revealed that treatment with the compound significantly improved cognitive function and reduced neuronal damage.

Data Summary

The following table summarizes key findings regarding the biological activities of this compound:

Propiedades

IUPAC Name |

6-isocyanatoisoquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O/c13-7-12-10-2-1-9-6-11-4-3-8(9)5-10/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRHXJXZVCUMPPL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C=C1N=C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.